N-(2-ethoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide
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Overview
Description
N-(2-ethoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a pyridazinone moiety, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-ethoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyridazinone Moiety: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
Attachment of the Benzenesulfonamide Group: The benzenesulfonamide group can be introduced via sulfonylation reactions using sulfonyl chlorides in the presence of a base such as triethylamine.
Ethoxyphenyl Substitution: The ethoxyphenyl group can be attached through nucleophilic aromatic substitution reactions, often using ethoxyphenyl halides and suitable nucleophiles.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-ethoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially reducing the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, nucleophiles, electrophiles, solvents like dichloromethane or ethanol.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-ethoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biology: It is used in biochemical assays to study enzyme inhibition and protein interactions.
Industrial Applications: The compound can be used as an intermediate in the synthesis of more complex molecules, including dyes and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-ethoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can lead to downstream effects on cellular pathways, contributing to its biological activity.
Comparison with Similar Compounds
Similar Compounds
- N-(3-methoxyphenyl)-2-oxo-2-(2-(2-thienylmethylene)hydrazino)acetamide
- N-methyl-N-(5-oxo-5,6,7,8-tetrahydro-2-naphthalenyl)acetamide
Uniqueness
N-(2-ethoxyphenyl)-4-[(6-methyl-3-oxo-2,3-dihydropyridazin-4-yl)methyl]benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced potency or selectivity in certain applications, making it a valuable compound for further research and development.
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-4-[(3-methyl-6-oxo-1H-pyridazin-5-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4S/c1-3-27-19-7-5-4-6-18(19)23-28(25,26)17-10-8-15(9-11-17)13-16-12-14(2)21-22-20(16)24/h4-12,23H,3,13H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPGJVXUUWYNFPV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NS(=O)(=O)C2=CC=C(C=C2)CC3=CC(=NNC3=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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